2-(Cyclohexyloxy)-6-(methylthio)phenol
Description
2-(Cyclohexyloxy)-6-(methylthio)phenol is a substituted phenol derivative featuring a cyclohexyloxy group at position 2 and a methylthio (-SMe) group at position 6 of the aromatic ring. Its molecular formula is inferred as C₁₃H₁₈O₂S, with a molar mass of approximately 238.34 g/mol.
Properties
Molecular Formula |
C13H18O2S |
|---|---|
Molecular Weight |
238.35 g/mol |
IUPAC Name |
2-cyclohexyloxy-6-methylsulfanylphenol |
InChI |
InChI=1S/C13H18O2S/c1-16-12-9-5-8-11(13(12)14)15-10-6-3-2-4-7-10/h5,8-10,14H,2-4,6-7H2,1H3 |
InChI Key |
XFNZJPUZHXEQSN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1O)OC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)-6-(methylthio)phenol typically involves the introduction of the cyclohexyloxy and methylthio groups onto a phenol ring. One common method involves the reaction of 2-hydroxyphenol with cyclohexyl bromide in the presence of a base to form the cyclohexyloxy derivative. This intermediate can then be reacted with methylthiolating agents such as methylthiol chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexyloxy)-6-(methylthio)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Reagents such as sodium dichromate (Na2Cr2O7) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophiles such as bromine (Br2) or nitronium ions (NO2+) can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-(Cyclohexyloxy)-6-(methylthio)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohexyloxy)-6-(methylthio)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron donation, while the cyclohexyloxy and methylthio groups can influence the compound’s lipophilicity and reactivity. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares structural features and physicochemical properties of 2-(Cyclohexyloxy)-6-(methylthio)phenol with related compounds:
*Note: In Irgarol 1051, the methylthio group is part of a triazine ring.
Research Findings and Gaps
- Synthetic Routes: Cyclohexenones and phenol derivatives are often synthesized via Claisen-Schmidt condensations or nucleophilic aromatic substitutions . The target compound’s synthesis likely involves alkylation of 2-hydroxy-6-(methylthio)phenol with cyclohexyl bromide.
- Toxicological Data: No direct toxicological studies on this compound are cited in the evidence. However, structurally related compounds like Irgarol 1051 have established ecotoxicological profiles, suggesting the need for similar evaluations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
